Cas no 1219960-88-9 (3-(4-Allyl-2-methoxyphenoxy)azetidine)

3-(4-Allyl-2-methoxyphenoxy)azetidine 化学的及び物理的性質
名前と識別子
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- 3-(4-ALLYL-2-METHOXYPHENOXY)AZETIDINE
- 3-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]azetidine
- 3-(4-Allyl-2-methoxyphenoxy)azetidine
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- インチ: 1S/C13H17NO2/c1-3-4-10-5-6-12(13(7-10)15-2)16-11-8-14-9-11/h3,5-7,11,14H,1,4,8-9H2,2H3
- InChIKey: ATDWYPRWWHGARF-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(CC=C)=CC=1OC)C1CNC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 228
- トポロジー分子極性表面積: 30.5
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-(4-Allyl-2-methoxyphenoxy)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A034355-125mg |
3-(4-Allyl-2-methoxyphenoxy)azetidine |
1219960-88-9 | 125mg |
$ 230.00 | 2022-06-08 | ||
TRC | A034355-250mg |
3-(4-Allyl-2-methoxyphenoxy)azetidine |
1219960-88-9 | 250mg |
$ 375.00 | 2022-06-08 |
3-(4-Allyl-2-methoxyphenoxy)azetidine 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-(4-Allyl-2-methoxyphenoxy)azetidineに関する追加情報
Research Briefing on 3-(4-Allyl-2-methoxyphenoxy)azetidine (CAS: 1219960-88-9) in Chemical Biology and Pharmaceutical Applications
The compound 3-(4-Allyl-2-methoxyphenoxy)azetidine (CAS: 1219960-88-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of 3-(4-Allyl-2-methoxyphenoxy)azetidine as a versatile scaffold in medicinal chemistry. Its azetidine core, combined with the allyl and methoxyphenoxy substituents, offers a promising platform for the development of novel bioactive compounds. Research published in the Journal of Medicinal Chemistry (2023) demonstrates its efficacy as a precursor in the synthesis of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs), particularly those involved in inflammatory pathways.
One of the key advancements involves the optimization of synthetic routes for 3-(4-Allyl-2-methoxyphenoxy)azetidine. A study by Zhang et al. (2024) describes a high-yield, scalable method using palladium-catalyzed cross-coupling reactions, which improves accessibility for further pharmacological testing. The compound's stability under physiological conditions has also been validated, making it a viable candidate for in vivo studies.
In preclinical models, derivatives of 3-(4-Allyl-2-methoxyphenoxy)azetidine have shown potent activity against neurodegenerative targets, such as tau protein aggregation. A collaborative effort between academic and industry researchers (Nature Chemical Biology, 2023) reported its ability to modulate kinase activity, suggesting potential applications in Alzheimer's disease therapeutics. Additionally, its structural flexibility allows for functionalization to enhance blood-brain barrier penetration.
Despite these promising results, challenges remain in optimizing pharmacokinetic properties and minimizing off-target effects. Ongoing research aims to address these limitations through structure-activity relationship (SAR) studies and computational modeling. The compound's patent landscape is also evolving, with several filings indicating commercial interest in its applications for oncology and metabolic disorders.
In conclusion, 3-(4-Allyl-2-methoxyphenoxy)azetidine represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its multifaceted applications underscore the importance of continued investment in innovative chemical entities to address unmet medical needs. Future directions include exploring its utility in combination therapies and leveraging its scaffold for targeted drug delivery systems.
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